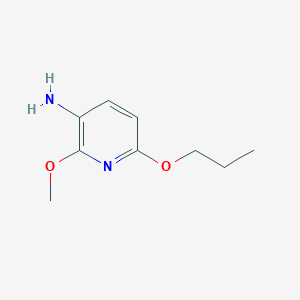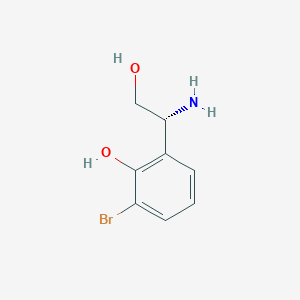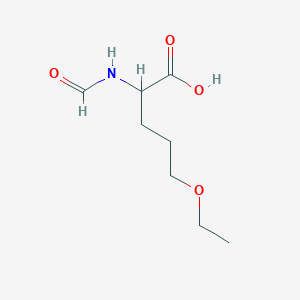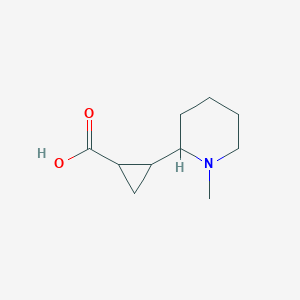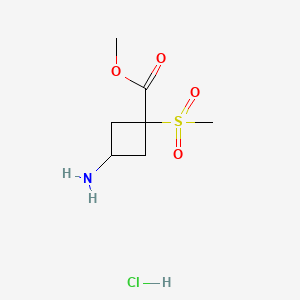![molecular formula C11H15N B13624045 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a highly strained cage compound characterized by its unique polycyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of cycloaddition reactions and reductions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex cage compounds is less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis and catalysis may pave the way for more efficient industrial-scale production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: Its unique structure makes it a valuable model for studying strain and stability in polycyclic compounds.
Biology: The compound’s rigidity and functionalizability allow for the design of novel biomolecules and probes.
Industry: Use as a high-energy additive in fuels and other materials.
Mécanisme D'action
The mechanism by which pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. Its rigid structure allows for precise binding to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved can vary based on the compound’s functionalization and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another highly strained cage compound with similar structural features.
- Cubane : Known for its cubic structure and high strain energy.
- Homocubane : Similar to cubane but with an additional carbon atom, resulting in a slightly different structure and properties .
Uniqueness
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine stands out due to its specific amine functional group, which allows for further chemical modifications and applications. Its unique combination of rigidity and functionalizability makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C11H15N/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-11H,1-2,12H2 |
Clé InChI |
FTKAWHDPAZJJSU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4C2C5C1C3C4C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


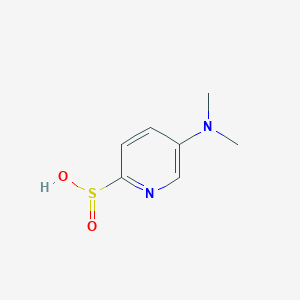
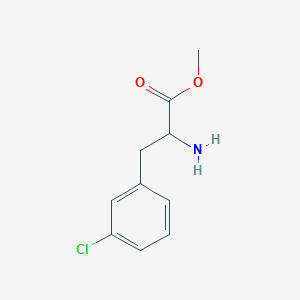
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
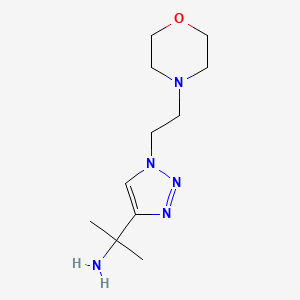
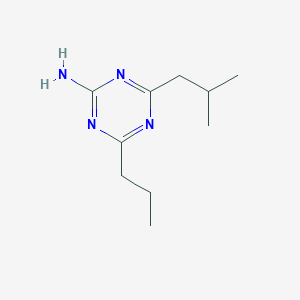
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
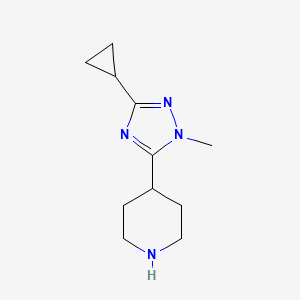

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
